1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene
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Overview
Description
The compound "1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene" is an organic molecule with significant applications in various fields including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene involves several steps:
Chlorination: : Chlorination can be carried out via electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions.
Schiff Base Formation: : The condensation of the aldehyde group (from a precursor such as 3-nitrobenzaldehyde) with an amine group results in the formation of the imine or Schiff base.
Coupling Reaction: : The final coupling involves the reaction of the Schiff base with a dichlorobenzene derivative, facilitated by catalysts or under specific reaction conditions.
Industrial Production Methods
Industrially, these reactions are optimized for large-scale production, often using continuous flow reactors and catalysis to enhance yield and efficiency. Key steps include controlled nitration, chlorination using chlorine donors, and efficient coupling reactions under mild conditions to maximize output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene undergoes a variety of chemical reactions:
Oxidation: : The nitrophenyl group can be susceptible to oxidation, forming different oxidized species depending on the reagents and conditions used.
Reduction: : Reduction of the nitro group can lead to the formation of amino derivatives, which might have distinct properties and applications.
Substitution: : The chloro groups can undergo nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles, altering the compound’s characteristics.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and other strong oxidizers under acidic or basic conditions.
Reduction: : Typical reducing agents are hydrogen in the presence of a palladium catalyst or iron powder in acidic medium.
Substitution: : Nucleophilic agents such as hydroxide ions or amines are often used in substitution reactions.
Major Products
Oxidation: : Various carboxylated or hydroxylated derivatives.
Reduction: : Amino derivatives.
Substitution: : Products with different functional groups replacing the chloro atoms.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in organic synthesis, aiding in the construction of more complex molecules.
Biology
In biological research, derivatives of this compound may be used to study enzymatic processes and molecular interactions.
Medicine
Industry
Used in the production of specialty chemicals and materials due to its structural versatility and reactivity.
Mechanism of Action
The effects of 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene are mediated through its interaction with molecular targets via its functional groups. The nitrophenyl and chloro groups enable binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene
3-Nitrobenzaldehyde
4-Chloro-2-nitroaniline
Uniqueness
Compared to these similar compounds, 1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene exhibits enhanced reactivity due to the presence of multiple functional groups
This compound is a fascinating subject of study with vast potential across numerous scientific domains.
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-12-5-4-10(7-13(12)16)18-14(20)23-17-8-9-2-1-3-11(6-9)19(21)22/h1-8H,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQTVHLOZAUIZ-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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